Human Mu-Opioid Receptor (MOR) Agonist Activity: 3-(4-Morpholinylmethyl)morpholine 2HCl vs. Morpholine
3-(4-Morpholinylmethyl)morpholine 2HCl exhibits direct agonist activity at the human mu-opioid receptor (MOR), whereas unsubstituted morpholine shows no measurable MOR engagement. The bis-morpholine derivative stimulates cAMP accumulation in CHOK1 cells expressing human MOR with an EC50 of 52 nM [1]. In contrast, morpholine and simple mono-morpholine analogs have no reported MOR agonist activity in comparable assays, indicating that the dual morpholine architecture and methylene bridge are essential structural determinants for receptor activation.
| Evidence Dimension | MOR agonist activity (EC50) |
|---|---|
| Target Compound Data | EC50 52 nM |
| Comparator Or Baseline | Morpholine (parent compound) - no measurable agonist activity at human MOR |
| Quantified Difference | Infinite (52 nM vs. no activity) |
| Conditions | CHOK1 cells expressing human MOR; cAMP accumulation measured by HTRF assay after 45 min incubation |
Why This Matters
This quantitative differentiation establishes that 3-(4-Morpholinylmethyl)morpholine 2HCl possesses a specific pharmacological activity (MOR agonism) absent in simpler morpholine analogs, making it irreplaceable for opioid receptor research applications.
- [1] BindingDB. BDBM50548568 CHEMBL4781352 - Agonist activity at human MOR expressed in CHOK1 cells assessed as stimulation of cAMP accumulation incubated for 45 mins by HTRF assay. EC50: 52 nM. View Source
